

# physical and chemical properties of 2'-O-Methylguanosine-d3

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## Compound of Interest

Compound Name: 2'-O-Methylguanosine-d3

Cat. No.: B12365600

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## An In-depth Technical Guide to 2'-O-Methylguanosine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2'-O-Methylguanosine-d3**, a deuterated analog of the naturally occurring modified nucleoside, 2'-O-Methylguanosine. This document is intended to be a valuable resource for researchers and professionals in drug development and various scientific fields who are utilizing stable isotope-labeled compounds in their studies.

## Core Physical and Chemical Properties

**2'-O-Methylguanosine-d3** is a stable isotope-labeled version of 2'-O-Methylguanosine, where three hydrogen atoms on the 2'-O-methyl group are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry-based analyses of its non-deuterated counterpart.

## Physical Properties

Property	Value	Source(s)
Appearance	White to off-white solid	<a href="#">[1]</a>
Melting Point	227-231°C (decomposes) (for non-deuterated form)	<a href="#">[2]</a>
Solubility	Soluble in DMSO and aqueous base (slightly). In water, solubility is approximately 2 mg/mL with heating.	<a href="#">[2]</a> <a href="#">[3]</a>

## Chemical Properties

Property	Value	Source(s)
Molecular Formula	C <sub>11</sub> H <sub>12</sub> D <sub>3</sub> N <sub>5</sub> O <sub>5</sub>	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	300.29 g/mol	<a href="#">[4]</a> <a href="#">[5]</a>
IUPAC Name	9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methoxy-d <sub>3</sub> )tetrahydrofuran-2-yl)-2-amino-1H-purin-6(9H)-one	<a href="#">[5]</a>
InChI Key	OVYNGSFVYRPRCG-IKRHYSCUSA-N	<a href="#">[4]</a>
SMILES	[2H]C([2H])([2H])O[C@H]1--INVALID-LINK----INVALID-LINK--O[C@@H]1CO	<a href="#">[4]</a>
Purity	Typically >97%	<a href="#">[1]</a>
Storage	Store at 4°C, protected from light	<a href="#">[1]</a>

## Experimental Protocols

While specific experimental protocols for the synthesis and analysis of **2'-O-Methylguanosine-d<sub>3</sub>** are not readily available in peer-reviewed literature, the following sections provide detailed

methodologies for the synthesis of the non-deuterated analog and general analytical techniques that are directly applicable to the deuterated compound.

## Synthesis of 2'-O-Methylguanosine (Adaptable for d3 Synthesis)

An efficient and chemoselective synthesis of 2'-O-methylguanosine has been reported, which can be adapted for the synthesis of the deuterated analog by using a deuterated methylating agent.<sup>[6]</sup> The key steps involve the protection of the 3' and 5' hydroxyl groups of guanosine, followed by methylation of the 2'-hydroxyl group, and subsequent deprotection.

Workflow for Synthesis:



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Caption: General workflow for the synthesis of 2'-O-Methylguanosine.

Methodology:

- Protection: Guanosine is reacted with a suitable protecting group agent, such as methylene-bis-(diisopropylsilyl chloride) (MDPSCl<sub>2</sub>), to selectively protect the 3' and 5' hydroxyl groups. <sup>[6]</sup>
- Methylation: The 3',5'-O-protected guanosine is then methylated at the 2'-hydroxyl position. For the synthesis of **2'-O-Methylguanosine-d3**, a deuterated methylating agent like iodomethane-d3 (CD<sub>3</sub>I) or dimethyl-d6 sulfate ((CD<sub>3</sub>)<sub>2</sub>SO<sub>4</sub>) would be used in the presence of a mild base.
- Deprotection: The protecting groups are removed under appropriate conditions to yield the final product, **2'-O-Methylguanosine-d3**.
- Purification: The final compound is purified using standard techniques such as column chromatography or recrystallization.

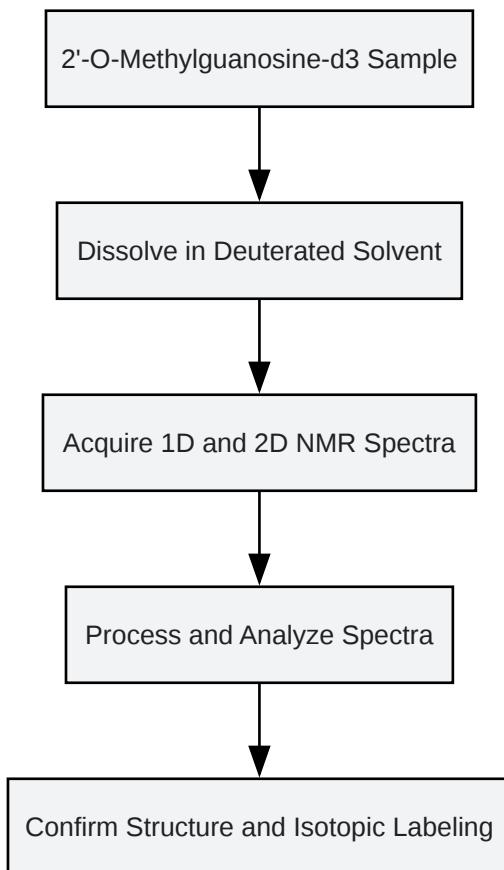
## NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and purity assessment of **2'-O-Methylguanosine-d3**. The presence of the deuterium atoms will result in the absence of a proton signal for the methyl group in <sup>1</sup>H NMR and a characteristic triplet in <sup>13</sup>C NMR due to C-D coupling.

### Methodology:

- Sample Preparation: Dissolve a few milligrams of **2'-O-Methylguanosine-d3** in a suitable deuterated solvent, such as DMSO-d6 or D<sub>2</sub>O.
- Data Acquisition: Acquire <sup>1</sup>H, <sup>13</sup>C, and 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer.
- Data Analysis: Process the NMR data to assign the chemical shifts of all protons and carbons. The absence of the 2'-O-methyl proton signal and the presence of a deuterated methyl carbon signal will confirm the identity and isotopic labeling of the compound.

### Logical Flow for NMR Analysis:



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Caption: Workflow for NMR-based structural confirmation.

## Mass Spectrometric Analysis

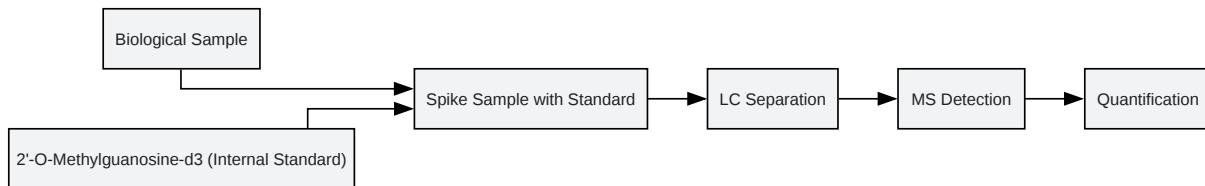
Mass spectrometry (MS) is crucial for confirming the molecular weight and isotopic purity of **2'-O-Methylguanosine-d3**. As an internal standard, its distinct mass allows for accurate quantification of the endogenous, non-deuterated form in complex biological matrices.

### Methodology:

- Sample Preparation: Prepare a dilute solution of **2'-O-Methylguanosine-d3** in a solvent compatible with the chosen ionization method (e.g., methanol/water for electrospray ionization). For quantitative analysis, spike the biological sample with a known amount of the deuterated standard.

- Data Acquisition: Analyze the sample using a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).
- Data Analysis: Determine the accurate mass of the molecular ion ( $[M+H]^+$  or  $[M-H]^-$ ) to confirm the elemental composition. In quantitative experiments, generate a calibration curve using the deuterated standard to quantify the amount of endogenous 2'-O-Methylguanosine.

Workflow for Quantitative LC-MS Analysis:



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Caption: Workflow for using **2'-O-Methylguanosine-d3** as an internal standard.

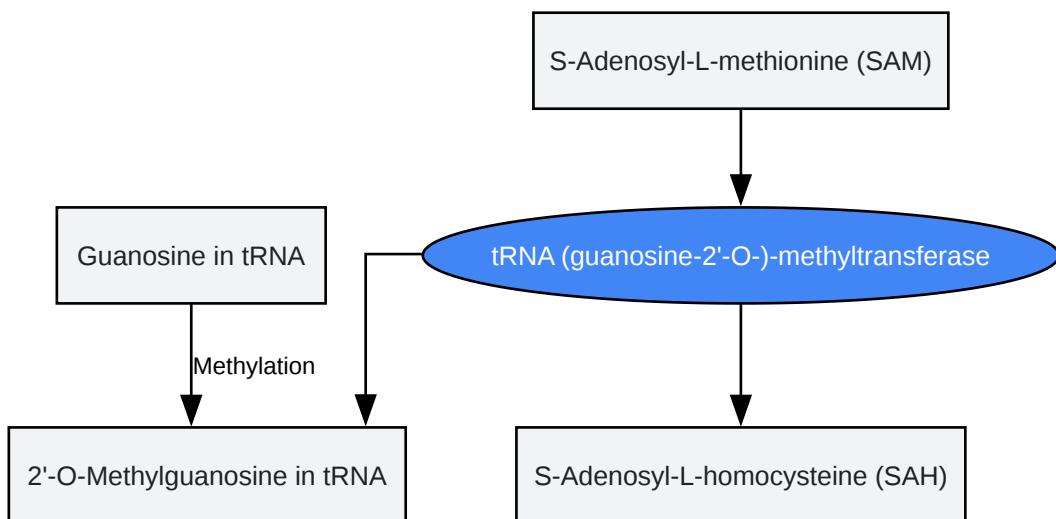
## Biological Context and Signaling Pathways

2'-O-Methylguanosine is a modified nucleoside found in various types of RNA, including tRNA, rRNA, and snRNA.<sup>[7]</sup> Its presence can influence RNA structure, stability, and interactions with proteins. The deuterated form, **2'-O-Methylguanosine-d3**, is primarily a tool for studying the roles of its natural counterpart.

## Biosynthesis of 2'-O-Methylguanosine

The 2'-O-methylation of guanosine in tRNA is catalyzed by specific tRNA methyltransferases.<sup>[1]</sup> These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl group donor.

Simplified Biosynthesis Pathway:



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Caption: Enzymatic formation of 2'-O-Methylguanosine in tRNA.

## Role in Apoptosis

Studies have shown that 2'-O-Methylguanosine can induce apoptotic changes in cells.[1][3] While the precise signaling pathway is not fully elucidated, its ability to trigger programmed cell death makes it and its analogs, including the deuterated form, valuable tools for cancer research. The use of **2'-O-Methylguanosine-d3** can help in pharmacokinetic and metabolic studies to understand how this compound is processed in biological systems.

This technical guide provides a foundational understanding of **2'-O-Methylguanosine-d3**. For further detailed information, researchers are encouraged to consult the cited literature and manufacturer's specifications.

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